3-(1H-1,2,4-triazol-3-yl)pyridine

Vue d'ensemble

Description

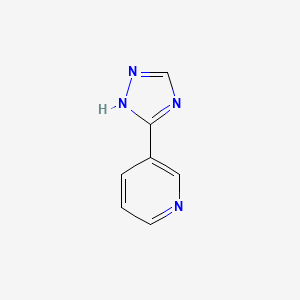

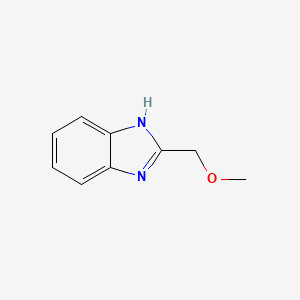

3-(1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The triazole and pyridine rings can act as coordinating sites for metal ions, making the compound a suitable ligand for the synthesis of metal complexes with potential applications in catalysis, luminescence, and as antimicrobial agents .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield [1,2,4]triazolo[4,3-a]pyridines with various substituents at the 3-position . Another method includes a two-step process starting from 2-cyanopridine, leading to the formation of 3-(pyridin-2-yl)-1,2,4-triazole and its derivatives . Additionally, metal-free synthesis routes have been developed, such as the phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various techniques, including single-crystal X-ray diffraction, IR-NMR spectroscopy, and computational methods like Hartree-Fock (HF) and density functional theory (DFT) . These studies have provided insights into the conformational flexibility, molecular geometry, vibrational frequencies, and electronic properties of the compounds. For instance, the crystal structures of related derivatives have been examined to identify trends in intermolecular contact patterns and packing arrangements, which are crucial for understanding their crystallization behavior .

Chemical Reactions Analysis

This compound and its derivatives exhibit a range of reactivity, allowing them to participate in various chemical reactions. These compounds can act as ligands to coordinate with different metal ions, leading to the formation of metal complexes with diverse structures and properties . The coordination chemistry of these ligands is influenced by factors such as the nature of the metal ion, the geometry of the coordination site, and the presence of substituents on the triazole and pyridine rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These compounds have been found to possess photoluminescent properties, with some showing intense emissions under UV excitation, making them suitable for applications in optical devices . The antimicrobial evaluations of these derivatives have also revealed potent activities, suggesting their potential use as antimicrobial agents . Furthermore, the study of their structural motifs and packing arrangements has provided valuable information on the stability of their crystal structures and their melting points .

Applications De Recherche Scientifique

Découverte de médicaments

3-(1H-1,2,4-triazol-3-yl)pyridine : a été utilisée dans la synthèse de divers médicaments en raison de son cycle triazole, qui est connu pour son potentiel thérapeutique. Le noyau triazole est présent dans de nombreux produits pharmaceutiques, tels que les antifongiques (par exemple, le fluconazole) et les antiviraux, en raison de sa capacité à interagir avec les enzymes et les récepteurs .

Science des matériaux

Ce composé sert de bloc de construction en chimie des matériaux, en particulier dans la création de nouveaux matériaux présentant des propriétés électroniques ou photophysiques spécifiques. Sa structure unique permet la formation de liaisons non covalentes, qui sont essentielles au développement de nouveaux matériaux .

Chimie supramoléculaire

En chimie supramoléculaire, This compound agit comme un ligand qui peut se coordonner avec des métaux, formant des complexes utilisés en catalyse, en inhibition enzymatique et dans la construction d'assemblages moléculaires .

Chimie des polymères

Le cycle triazole est un composant de la synthèse des polymères, où il peut améliorer la stabilité et la fonctionnalité du matériau. Il contribue au développement de polymères ayant des propriétés spécifiques souhaitées, telles qu'une résistance accrue ou une résistance chimique .

Bioconjugaison

Ce composé est impliqué dans les processus de bioconjugaison, où il peut être utilisé pour lier des biomolécules entre elles. Ceci est particulièrement utile dans le développement de systèmes de délivrance de médicaments ciblés et la conjugaison de médicaments à des anticorps ou à d'autres agents de ciblage .

Imagerie fluorescente

This compound : les dérivés sont explorés pour leurs propriétés fluorescentes, qui peuvent être appliquées dans les techniques d'imagerie. Ces composés peuvent être utilisés comme marqueurs fluorescents ou sondes dans les systèmes biologiques pour visualiser les processus cellulaires .

Mécanisme D'action

Target of Action

The primary target of 3-(1H-1,2,4-triazol-3-yl)pyridine, also known as 3-(1h-1,2,4-triazol-5-yl)pyridine, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity. SIRT3 is located in the mitochondria and is crucial for regulating mitochondrial function and metabolism .

Mode of Action

This compound acts as a selective inhibitor of SIRT3 . It binds to SIRT3 and inhibits its activity, with IC50 values of 16 nM for SIRT3, which is more potent than its effects on SIRT1 (IC50=88 nM) and SIRT2 (IC50=92 nM) .

Biochemical Pathways

The inhibition of SIRT3 by this compound impacts various biochemical pathways. One key pathway is the SIRT3-SOD2 pathway . In this pathway, SIRT3 normally deacetylates and activates superoxide dismutase 2 (SOD2), a key antioxidant enzyme in the mitochondria. By inhibiting SIRT3, this compound can reduce the deacetylation and activation of SOD2 .

Pharmacokinetics

It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .

Result of Action

The inhibition of SIRT3 by this compound leads to a decrease in the deacetylation and activation of SOD2 . This can result in an increase in oxidative stress within the cell, as SOD2 is less able to neutralize harmful superoxide radicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stressors can enhance the effects of SIRT3 inhibition, as these conditions increase the need for SOD2 activity

Safety and Hazards

Orientations Futures

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Propriétés

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUBXXBFRUAXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177771 | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23195-63-3 | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)

![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)